molecular formula C14H19N3O3 B7064456 N-but-2-ynyl-N-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide

N-but-2-ynyl-N-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide

Cat. No.: B7064456
M. Wt: 277.32 g/mol
InChI Key: XYURRJVVZCDVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-but-2-ynyl-N-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

N-but-2-ynyl-N-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-4-9-17(2)11(18)10-5-7-14(8-6-10)12(19)15-13(20)16-14/h10H,5-9H2,1-2H3,(H2,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYURRJVVZCDVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(C)C(=O)C1CCC2(CC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-2-ynyl-N-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a spirocyclic ketone with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-but-2-ynyl-N-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-but-2-ynyl-N-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-but-2-ynyl-N-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-but-2-ynyl-N-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: Known for their biological activities, including anticancer and antimicrobial properties.

    Spirocyclic Lactams: Used in the synthesis of pharmaceuticals and as intermediates in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of functional groups that allow for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.